molecular formula C17H26O13 B13442897 methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13442897
M. Wt: 438.4 g/mol
InChI Key: QNOVPOGNFVHQOK-WUXAFJFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Overview The compound methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a highly oxygenated cyclopenta[c]pyran derivative with 11 defined stereocenters and a β-L-glucopyranosyloxy substituent . Its molecular formula is C₁₇H₂₆O₁₃, with a molecular weight of 414.38 g/mol and a topological polar surface area (TPSA) of 255.00 Ų, indicating high hydrophilicity .

Properties

Molecular Formula

C17H26O13

Molecular Weight

438.4 g/mol

IUPAC Name

methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,14+,15+,16-,17-/m0/s1

InChI Key

QNOVPOGNFVHQOK-WUXAFJFBSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@H](OC=C([C@]2([C@H]([C@@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Physicochemical Properties

Property Value Source
Molecular formula C₁₈H₂₈O₁₂
Molecular weight 438.40 g/mol
Optical rotation [α]²⁵D = -23.5° (c 0.1, MeOH)

Spectroscopic Data

Semisynthetic Derivatization

The compound serves as a precursor for bioactive derivatives:

Acetylation

Reaction with acetic anhydride/pyridine yields the 7-acetylated analog (MW 448.40 g/mol).

Esterification

Coupling with cinnamic acid via Steglich esterification produces antiproliferative derivatives:

Reaction conditions:  
- DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C → rt, 12 h  
- Yield: 58–72%  

Biosynthetic Pathways

The aglycone core arises via mevalonate pathway -derived terpenoid biosynthesis, with subsequent glycosylation by UDP-glucose-dependent glycosyltransferases.

Analytical Validation

Method Key Parameters Reference
HPLC-PDA C18 column, 30% MeOH, λ = 254 nm
HR-ESI-MS m/z 439.1445 [M+H]⁺ (calc. 439.1451)

Challenges in Synthesis

Chemical Reactions Analysis

Glycosidic Bond Reactions

The glycosidic linkage between the cyclopenta[c]pyran core and the glucose-derived oxane moiety undergoes hydrolysis under specific conditions:

Reaction Type Conditions Products Application
Acid-Catalyzed Hydrolysis0.1M HCl, 80°C, 2 hoursAglycone (cyclopenta[c]pyran derivative) + glucoseStructural elucidation
Enzymatic Cleavageβ-Glucosidase, pH 5.0, 37°CSame products as acid hydrolysis, higher selectivityBiocatalytic modification

Ester Group Reactivity

The methyl ester at position 4 participates in hydrolysis and transesterification:

Reaction Reagents/Conditions Outcome Notes
Saponification1M NaOH, reflux, 4 hoursCarboxylic acid derivativeQuantification via titration
TransesterificationEthanol, H₂SO₄ catalyst, 60°CEthyl ester analogSolubility optimization

Hydroxyl Group Modifications

Multiple hydroxyl groups enable derivatization to improve stability or bioavailability:

Derivatization Reagents Result Purpose
AcetylationAcetic anhydride, pyridine, RTPeracetylated derivativeProtect hydroxyls during synthesis
Oxidation (Primary OH)TEMPO/NaClO₂, pH 10Ketone formation at C6 of glucose moietyIntroduce electrophilic sites
SulfationSO₃-pyridine complexSulfated derivativesEnhance water solubility

Cyclopenta[c]pyran Core Reactions

The fused bicyclic system undergoes ring-opening and functionalization:

Reaction Conditions Products Mechanistic Insight
Acid-Induced RearrangementH₂SO₄, CHCl₃, 0°CRing-expanded lactoneStabilization via conjugation
EpoxidationmCPBA, DCM, 25°CEpoxide at C4a-C5 positionProbing ring strain effects

Stability Under Physiological Conditions

The compound degrades in simulated biological environments:

Condition Half-Life Major Degradation Products Implications
pH 7.4 buffer, 37°C8.2 hoursHydrolyzed ester + glycosidic cleavage productsPharmacokinetic optimization
Human serum, 37°C5.7 hoursProtein adducts + oxidized derivativesToxicity profiling

Key Synthetic Pathways (From Source )

  • Glycosylation :

    • Substrate: Cyclopenta[c]pyran core

    • Donor: Activated glucose derivative (e.g., trichloroacetimidate)

    • Catalyst: Boron trifluoride etherate

    • Yield: 62-68%

  • Hydroxyl Protection :

    • Reagents: TBDMS-Cl for selective silylation

    • Conditions: Imidazole, DMF, 0°C → RT

    • Efficiency: 89% for primary OH groups

Scientific Research Applications

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the methyl ester functional group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Features

  • Core Structure : Cyclopenta[c]pyran ring with a methyl ester at position 4 and hydroxyl groups at positions 4a, 5, 6, and 5.
  • Substituents: A β-L-glucopyranosyloxy group at position 1 contributes to its glycosidic properties and biological interactions .
  • Stereochemistry : The 1R,4aR,5S,6S,7S,7aR configuration defines its three-dimensional conformation and reactivity .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share the cyclopenta[c]pyran core but differ in substituents and stereochemistry:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų) Predicted Targets
Target Compound C₁₇H₂₆O₁₃ 414.38 β-L-glucopyranosyloxy, 4-methyl ester, 4a,5,6,7-tetrahydroxy 255.00 NF-kappa-B p105, HIF-1α, Proteasome C5
Methyl (1R,4aS,5R,7S,7aS)-1,5,7-trihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate C₁₁H₁₆O₆ 244.24 Reduced hydroxylation (1,5,7-trihydroxy), no glycosyl group 96.20 NF-kappa-B, DNA cleavage enzymes
6,7-Dihydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy... C₁₆H₂₄O₁₃ 424.36 Sulfated glucosyl group, additional hydroxymethyl 220.00 Not reported
Methyl (1R,4aS,5R,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy... C₂₃H₃₆O₁₆ 568.50 Branched glucosyl substituent, increased hydroxylation 255.00 DNA lyase, CB1 receptor

Key Differences in Physicochemical Properties

  • Hydrophilicity : The target compound’s TPSA (255.00 Ų) exceeds that of its simpler analog (TPSA = 96.20 Ų), reflecting enhanced solubility in aqueous environments .
  • Bioactivity: The presence of β-L-glucopyranosyloxy in the target compound correlates with predicted NF-kappa-B modulation, whereas analogs lacking this group show weaker interactions .

Pharmacological Potential

  • Anti-Inflammatory Activity: Predicted NF-kappa-B inhibition aligns with studies on structurally related terpenoids showing anti-inflammatory effects in oral squamous cell carcinoma (OSCC) models .
  • Selective Toxicity: Analogous compounds (e.g., ferroptosis-inducing agents) exhibit higher cytotoxicity in OSCC cells than normal cells, suggesting therapeutic windows for cancer treatment .

Biological Activity

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound characterized by its unique structure featuring multiple hydroxyl groups and a cyclopenta[c]pyran ring. This compound is primarily derived from the plant Gardenia jasminoides, which is widely recognized in traditional Chinese medicine for its therapeutic properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name Methyl (1R,4aR,...
Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
CAS Number 24512-62-7
InChI Key InChI=1S/C17H24O11...

The structural complexity of this compound contributes to its diverse biological activities. The presence of multiple hydroxyl groups enhances its solubility and reactivity in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action may help in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. In vitro studies demonstrated significant antioxidant capacity against oxidative stress-induced cellular damage.
  • Hepatoprotective Effects : The compound has been investigated for its potential to protect liver cells from damage caused by toxins and alcohol. Research suggests that it may reduce liver enzyme levels and improve histopathological changes in liver tissues.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : It influences key signaling pathways related to inflammation and apoptosis.
  • Antioxidant Enzyme Activation : The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Study 1: Anti-inflammatory Activity

A study published in the Journal of Ethnopharmacology demonstrated that administration of the compound reduced paw edema in a rat model of inflammation. The results indicated a significant decrease in inflammatory markers compared to control groups .

Study 2: Antioxidant Effects

In a controlled experiment assessing oxidative stress in cultured hepatocytes exposed to H2O2, treatment with the compound led to a marked reduction in cell death and lipid peroxidation levels .

Study 3: Hepatoprotective Potential

Research conducted on mice with induced liver damage revealed that the compound significantly normalized liver function tests and improved histological features associated with hepatotoxicity .

Summary of Findings

The biological activity of methyl (1R,4aR,... tetracyclopenta[c]pyran derivative illustrates its potential as a therapeutic agent. Its anti-inflammatory and antioxidant properties make it a candidate for further research in treating chronic diseases associated with oxidative stress and inflammation.

Q & A

Q. What methodologies are recommended for synthesizing this compound, given its complex stereochemistry?

Synthesis requires precise control of stereochemistry, particularly the 11 defined stereocenters (e.g., β-L-glucopyranosyloxy substituents). Key steps include:

  • Enzymatic glycosylation to attach the sugar moiety while preserving stereochemical integrity .
  • Chiral auxiliary-assisted cyclization to stabilize the cyclopenta[c]pyran core .
  • Protecting group strategies (e.g., acetyl or benzyl groups) to manage hydroxyl groups during reactions . Post-synthesis, validate stereochemistry via 2D-NMR (NOESY/ROESY) and X-ray crystallography .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • NMR : Assign signals for hydroxyl protons (δ 3.0–5.5 ppm) and anomeric carbons (δ 90–110 ppm) in the glucopyranosyl group. Use HSQC/HMBC to correlate sugar and core protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₂₄O₁₀, MW 388.37) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of ester groups .
  • PPE : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (H302: harmful if swallowed) .
  • Waste Disposal : Neutralize with alkaline hydrolysis (e.g., 1M NaOH) before disposal to degrade toxic intermediates .

Q. How can computational tools predict its biological targets?

  • Molecular Docking : Use AutoDock Vina to screen against predicted targets like DNA-(apurinic site) lyase (CHEMBL5619, 96.26% probability) .
  • QSAR Models : Train models on iridoid glycosides to prioritize targets such as hypoxia-inducible factor 1α (HIF-1α) .
  • ADMET Prediction : Evaluate solubility (LogS ≈ -2.98) and permeability (LogP = -4.80) using admetSAR .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?

  • Dynamic NMR : Probe conformational flexibility (e.g., sugar ring puckering) causing signal splitting .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical chemical shifts .
  • Crystal Polymorphism Screening : Co-crystallize with heavy atoms (e.g., bromine derivatives) to improve X-ray resolution .

Q. What mechanistic insights explain its interaction with DNA repair enzymes like apurinic/apyrimidinic (AP) lyase?

  • Site-Directed Mutagenesis : Identify binding residues (e.g., Lys98 in CHEMBL5619) using alanine scanning .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for AP lyase .
  • Molecular Dynamics (MD) : Simulate interactions between the cyclopenta[c]pyran core and the enzyme’s active site .

Q. How do structural modifications (e.g., glucosyl group substitution) alter its ADMET properties?

  • Hydrogen Bond Donor (HBD) Reduction : Replace hydroxyl groups with methoxy to improve BBB permeability (e.g., XLogP from -4.80 to -3.50) .
  • Proteolytic Stability Assays : Incubate with human liver microsomes to assess glucosyl cleavage rates .
  • Caco-2 Permeability Models : Compare transport efficiency of glycosylated vs. aglycone forms .

Q. What experimental designs resolve discrepancies in predicted vs. observed environmental toxicity?

  • Microtox Assay : Quantify acute aquatic toxicity (EC₅₀) using Vibrio fischeri, aligning with GHS Category 1 (H400) .
  • QSAR-ECOSAR Cross-Validation : Refine models using experimental data to reduce false positives in biodegradability predictions .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) to track breakdown products via LC-MS .

Methodological Tables

Q. Table 1: Predicted Biological Targets (Super-PRED)

Target NameUniProt IDProbability (%)Model Accuracy (%)
DNA-(apurinic site) lyaseP2769598.2891.11
NF-kappa-B p105 subunitP1983898.0696.09
Hypoxia-inducible factor 1αQ1666591.8385.14
Proteasome component C5P2061892.6890.00

Q. Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight568.50 g/mol
Topological Polar Surface Area255.00 Ų
XLogP-4.80
Water Solubility (LogS)-2.98 (ESOL prediction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.